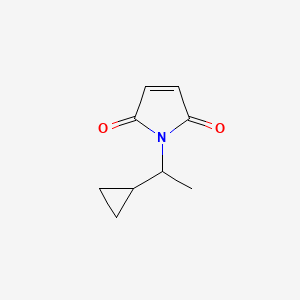
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound that features a cyclopropyl group attached to a pyrrole ring
Applications De Recherche Scientifique
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
Target of Action
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Cyclaniliprole, is an insecticide that primarily targets a variety of insect pests . It is highly effective against numerous insect pests in various orders, including Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera .
Mode of Action
The mode of action of this compound involves the selective activation of the ryanodine receptor (RyR) in the sarcoplasmic reticulum of target insect pests . Once exposed, through contact or ingestion, the compound attaches to the insect RyR, inducing the uncontrolled release of calcium stores present in muscle cells . This leads to immediate feeding cessation, muscle contraction, paralysis, and eventual death of the insect .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to muscle contraction and calcium regulation in the target insects . The uncontrolled release of calcium stores disrupts normal cellular processes, leading to paralysis and death .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is non-volatile . This suggests that it may have good bioavailability in the target organisms, although further studies would be needed to confirm this.
Result of Action
The result of the action of this compound is the effective control of a wide range of insect pests . By disrupting calcium regulation and muscle contraction, it causes immediate feeding cessation, paralysis, and death in the target insects .
Action Environment
The action of this compound may be influenced by environmental factors. It is known to be environmentally persistent , suggesting that it may remain effective for a long period after application. It is also known to be highly toxic to bees and moderately toxic to earthworms , indicating that its use must be carefully managed to minimize harm to non-target organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ethylamine with maleic anhydride, followed by cyclization to form the desired pyrrole derivative. The reaction conditions often require the use of a solvent such as toluene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the pyrrole ring.
Pyrrole-2,5-dione: Contains the pyrrole ring but without the cyclopropyl group.
Uniqueness
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the combination of the cyclopropyl group and the pyrrole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(1-cyclopropylethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(7-2-3-7)10-8(11)4-5-9(10)12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYHKRNBTUYMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


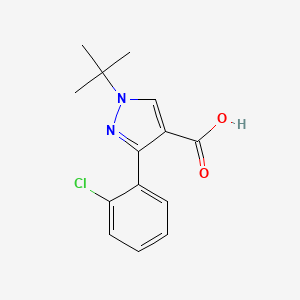
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
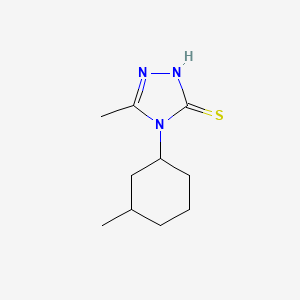
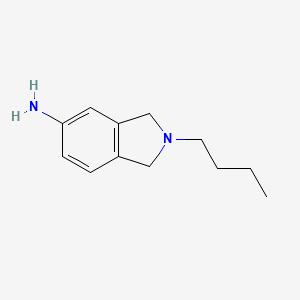


amine](/img/structure/B1371032.png)
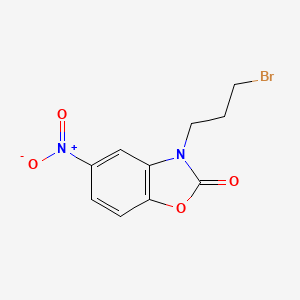
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)


![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1371044.png)
